![molecular formula C12H26O4Si2 B564767 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate CAS No. 104780-61-2](/img/structure/B564767.png)
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
Overview
Description
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, is a type of silicone polymer that has a methacrylate functional group at one end of the polymer chain. This compound is known for its unique properties, including low viscosity, low surface tension, and excellent wettability and dispersion properties . It is commonly used in various industrial applications such as lubricants, greases, anti-foaming agents, and thickeners .
Preparation Methods
The synthesis of polydimethylsiloxane, monomethacryloxypropyl terminated, typically involves the reaction of 3-methacryloxypropylchlorosilane with polydimethylsiloxane in the presence of a base . This reaction results in the formation of the methacrylate-terminated polymer. Industrial production methods often involve the use of condensation reactions, hydrosilylation reactions, and alkoxysilylation reactions . These methods ensure the efficient production of the compound with the desired properties.
Chemical Reactions Analysis
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the methacrylate group to a hydroxyl group.
Substitution: The methacrylate group can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of polydimethylsiloxane, monomethacryloxypropyl terminated, involves its ability to modify surfaces and interact with other molecules. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical and physical properties of the resulting materials . The compound’s hydrophobicity and low surface tension also contribute to its effectiveness as a surfactant and dispersant .
Comparison with Similar Compounds
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, can be compared with other similar compounds such as:
Polydimethylsiloxane, trimethylsiloxy terminated: This compound lacks the methacrylate functional group, making it less reactive in polymerization reactions.
Polydimethylsiloxane, bis(3-aminopropyl) terminated: This compound has amino groups at both ends, which can participate in different types of chemical reactions compared to the methacrylate-terminated version.
Polydimethylsiloxane, hydroxy terminated: This compound has hydroxyl groups at the ends, making it suitable for different applications in silicone rubber production.
The uniqueness of polydimethylsiloxane, monomethacryloxypropyl terminated, lies in its methacrylate functional group, which provides versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNOHIEWSINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104780-61-2, 146632-07-7 | |
| Record name | Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


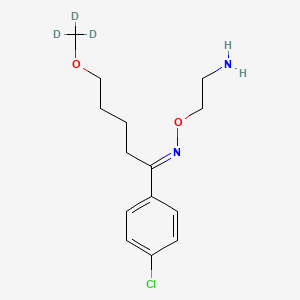
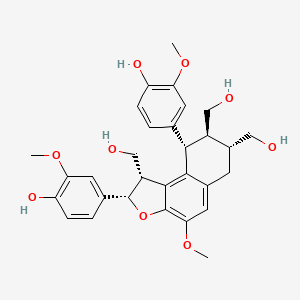
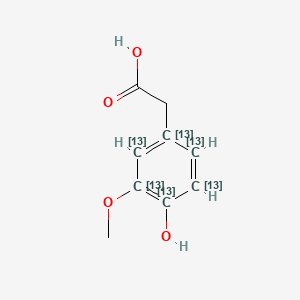
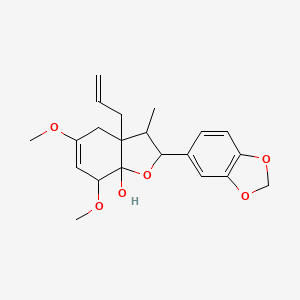
![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)
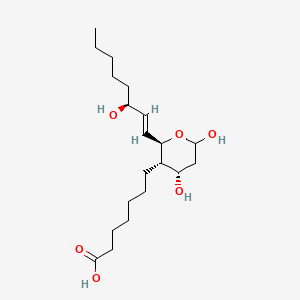
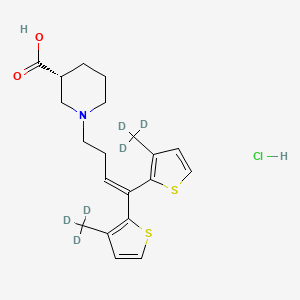
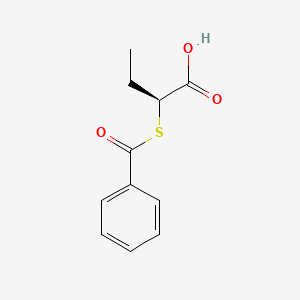
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)

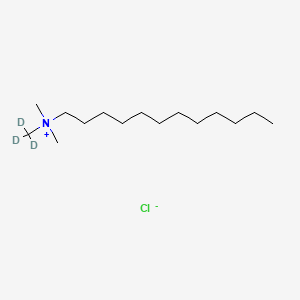
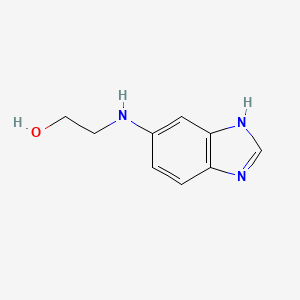
![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
